molecular formula C5H11B B1294734 1-Bromo-2-methylbutane CAS No. 5973-11-5

1-Bromo-2-methylbutane

Cat. No. B1294734
CAS RN: 5973-11-5
M. Wt: 151.04 g/mol
InChI Key: XKVLZBNEPALHIO-UHFFFAOYSA-N
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Description

1-Bromo-2-methylbutane is a brominated hydrocarbon that is of significant interest in various chemical research areas. It is a derivative of isobutane and is used in various synthesis processes. The compound has been studied in different contexts, including its physical properties, molecular structure, and chemical behavior in reactions.

Synthesis Analysis

The synthesis of 1-Bromo-2-methylbutane and its isomers has been explored through various methods. An experiment detailed the synthesis of 1-bromobutane from n-butyl alcohol, phosphorus, and liquid bromine using sulfuric acid as a catalyst, achieving a high yield of up to 83% under optimal conditions . Another study reported the synthesis of (Z)-1-bromo-2-methyl-1-butene, a related compound, through a Wittig-Horner reaction, with an overall yield of 53.2% based on butanone .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methylbutane has been investigated using techniques such as vibrational circular dichroism (VCD) and Fourier transform microwave (FTMW) spectroscopy. The VCD study revealed that (S)-(+)-1-bromo-2-methylbutane exists in several conformations, influenced by the presence of the bromine atom . The rotational spectrum of 1-bromobutane was measured, identifying different conformers and providing insights into the molecule's gas-phase properties .

Chemical Reactions Analysis

The chemical reactivity of 1-Bromo-2-methylbutane has been studied in the context of bromination kinetics. The gas-phase photochemical bromination of isobutane, a related compound, was found to proceed through an atom and radical chain mechanism, with the reaction being inhibited by hydrogen bromide and oxygen . This provides a basis for understanding the reactivity of brominated hydrocarbons like 1-Bromo-2-methylbutane.

Physical and Chemical Properties Analysis

The physical properties of 1-Bromo-2-methylbutane and related compounds have been extensively studied. The surface behavior of 1-bromobutane with isomeric butanol mixtures was examined, with measurements of surface tensions and calculations of excess surface compositions . The crystal structure of 2-bromo-2,3,3-trimethylbutane, a structurally similar compound, was determined to be a body-centered cubic lattice with a phase transition at about -114°C . Vapor pressures and excess functions for 1-bromobutane mixtures were measured, revealing azeotropic mixtures with minimum boiling temperatures . Additionally, the thermodynamics of ionic liquid precursors, including 1-bromobutane, were studied, providing heat capacity and fusion parameters .

Scientific Research Applications

Conformational Analysis

1-Bromo-2-methylbutane has been a subject of conformational analysis studies. Wang et al. (2002) used vibrational circular dichroism (VCD) and density functional theory to investigate (S)-(+)-1-bromo-2-methylbutane. Their research provided insights into the various conformations of the molecule and the influence of bromine on its conformational stability (Wang et al., 2002).

Thermal Decomposition

The thermal decomposition of 1-bromo-2-methylbutane was studied by Hargreaves et al. (2007), who observed that the decomposition in a sealed tube or under atmospheric pressure produces different proportions of 3-bromo-2-methylbutane and 2-bromo-2-methylbutane (Hargreaves et al., 2007).

Nucleophilic Solvent Participation in Solvolysis

Liu et al. (2009) explored the solvolysis of tertiary bromoalkanes, including 1-bromo-2-methylbutane, in various solvents. Their correlation analyses indicated significant nucleophilic solvent participation (Liu et al., 2009).

Environmental Applications

Peng et al. (2016) utilized 1-bromo-2-methylbutane in a low-toxic dispersive liquid-liquid microextraction method for determining heavy metals in water samples. This method offered an environmentally friendly alternative to traditional chlorinated solvents (Peng et al., 2016).

Surface Behavior and Interaction

Giner et al. (2005) studied the surface behavior of 1-bromo-2-methylbutane with isomeric butanol mixtures, providing valuable data for understanding surface formation and interaction at the molecular level (Giner et al., 2005).

Enantioselective Catalysis

Brunner and Leyerer (2010) reported the use of (S)-2-methylbutyl Grignard, derived from (S)-(+)-2-methylbutyl-1-bromide, for the synthesis of phosphines and their application in enantioselective catalysis (Brunner & Leyerer, 2010).

Safety And Hazards

1-Bromo-2-methylbutane is classified as a flammable liquid and vapor. It can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The future directions of 1-Bromo-2-methylbutane research could involve its use in the synthesis of new materials, such as high-performance solar cell copolymers . Additionally, further studies could be conducted to better understand its conformational stability .

properties

IUPAC Name

1-bromo-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLZBNEPALHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870593
Record name Butane, 1-bromo-2-methyl-
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Molecular Weight

151.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Bromo-2-methylbutane

CAS RN

5973-11-5, 10422-35-2
Record name 1-Bromo-2-methylbutane
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Record name 1-Bromo-2-methylbutane
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Record name Butane, 1-bromo-2-methyl-
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Record name Butane, 1-bromo-2-methyl-
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Record name (±)-1-bromo-2-methylbutane
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Record name Butane, 1-bromo-2-methyl
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Record name 1-BROMO-2-METHYLBUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
325
Citations
F Wang, PL Polavarapu, F Lebon… - The Journal of …, 2002 - ACS Publications
… (S)-(+)-1-bromo-2-methylbutane was investigated using … spectra of (+)-1-bromo-2-methylbutane in CDCl 3 solution were … S)-1-bromo-2-methylbutane. This comparison indicates that (+)-…
Number of citations: 15 pubs.acs.org
M Nakamura, HP Chang, KC Lin, T Kasai… - The Journal of …, 2019 - ACS Publications
… In this work, we conducted photodissociation of 1-bromo-2-methylbutane (BrCH 2 CHCH 3 CH 2 CH 3 ) oriented via hexapole state selector, a further asymmetric-top molecule with …
Number of citations: 9 pubs.acs.org
JA Howard, JHB Chenier - Canadian Journal of Chemistry, 1979 - cdnsciencepub.com
… Separation of these two effects has been achieved by comparing kinetic parameters for reaction of 1-bromo-2-methylbutane and l-bromo-3methylbutane with t-BuO;. In addition we have …
Number of citations: 6 cdnsciencepub.com
DD Tanner, H Yabuuchi… - Journal of the American …, 1971 - ACS Publications
The photobrominations of (+)-2-methylbutyl acetate,(—)-l-fluoro-2-methylbutane, and (+)-l-bromo-2-methylbutane were carried out with molecular bromine. The recovered …
Number of citations: 19 pubs.acs.org
PS Juneja, EM Hodnett - Journal of the American Chemical …, 1967 - ACS Publications
… Skell5 found that the bromination (photochemical or with z-butyl hypobromite) of (+)-1 -bromo-2-methylbutane at 25 gave (—)-l,2dibromo-2-methylbutane of high optical purity. When (+)-…
Number of citations: 22 pubs.acs.org
JM Tanko, PS Skell, S Seshadri - Journal of the American …, 1988 - ACS Publications
… conclusion was based on the qualitative observation of the loss of optical activity of the 1,2-dibromo-2-methylbutane, formed in the photobromination of (+)-1 -bromo-2-methylbutane: …
Number of citations: 20 pubs.acs.org
G Castello, G D'Amato - Journal of Chromatography A, 1985 - Elsevier
Polar and non-polar liquid phases (Apiezon L, tricrescyl phosphate and Carbowax 20M) were used for the analysis of linear and branched-chain alkyl bromides having four to eight …
Number of citations: 8 www.sciencedirect.com
GA Crowder, MR Jalilian - Spectrochimica Acta Part A: Molecular …, 1978 - Elsevier
… three conformers of 1-bromo-2-methylbutane that have the … and Pc1, Pc2 and PHI 1-bromo-2-methylbutane. Nineteen force … the three conformers of 1-bromo-2-methylbutane are given in …
Number of citations: 13 www.sciencedirect.com
DM Rampulla, AJ Gellman - Surface science, 2006 - Elsevier
… this work for S-1-bromo-2-methylbutane on the Cu(6 4 3) R&S surfaces; however, the reaction products desorbing from the surface in this case are S-1-bromo-2-methylbutane, 2-methyl-…
Number of citations: 29 www.sciencedirect.com
PS Juneja - 1967 - search.proquest.com
The purpose of this investigation is to gain a better insight into the different factors which control the relative rates of substitution of different hydrogen atoms in a hydrocarbon and its …
Number of citations: 3 search.proquest.com

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